molecular formula C20H15BrN4O B2559149 2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide CAS No. 847387-85-3

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide

Cat. No.: B2559149
CAS No.: 847387-85-3
M. Wt: 407.271
InChI Key: JAKUKEANTOXKEF-UHFFFAOYSA-N
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Description

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazo[1,2-a]pyrimidine moiety in the structure contributes to its potential pharmacological properties.

Biochemical Analysis

Biochemical Properties

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes involved in nucleic acid metabolism, potentially inhibiting or modulating their activity . Additionally, the benzamide group can form hydrogen bonds with amino acid residues in protein active sites, affecting enzyme-substrate interactions . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling . Furthermore, the compound can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . These cellular effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom can participate in halogen bonding, enhancing the compound’s affinity for certain protein targets . Additionally, the imidazo[1,2-a]pyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis . These molecular interactions contribute to the compound’s ability to modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, potentially reducing its efficacy . These temporal effects are important considerations for experimental design and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity or nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing dosage regimens for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multistep reactions. One common method includes the formation of the imidazo[1,2-a]pyrimidine core through cyclization reactions. The process often starts with the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . The final step involves the bromination of the benzamide moiety using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is unique due to the presence of both the imidazo[1,2-a]pyrimidine core and the brominated benzamide moiety. This combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKUKEANTOXKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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